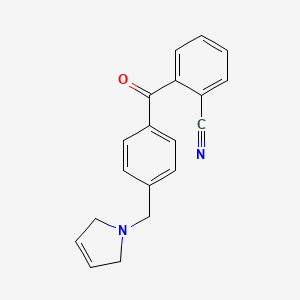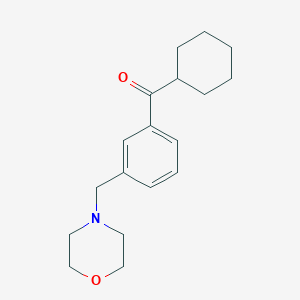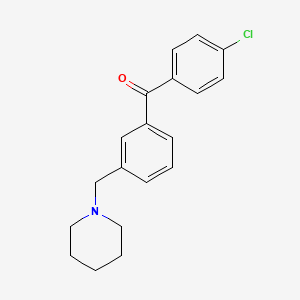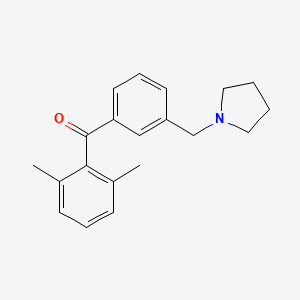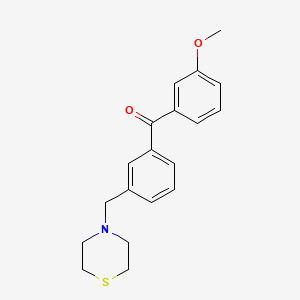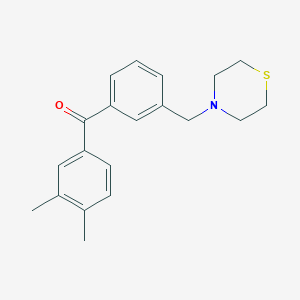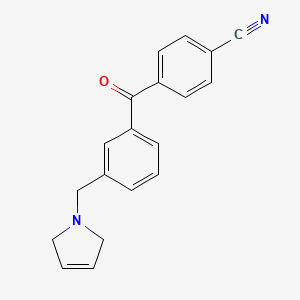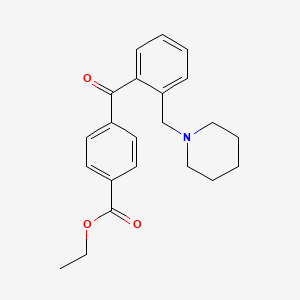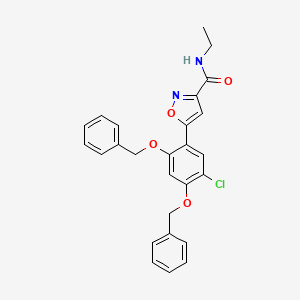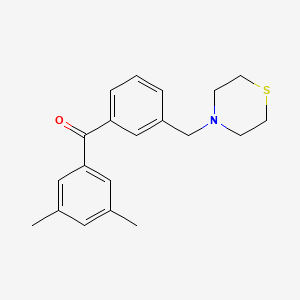
3,5-Dimethyl-3'-thiomorpholinomethyl benzophenone
Übersicht
Beschreibung
3,5-Dimethyl-3'-thiomorpholinomethyl benzophenone (3,5-DMTMBP) is a synthetic organic compound belonging to the class of thiomorpholinomethyl benzophenones. It has been used in a variety of scientific and industrial applications, including as a reagent in organic synthesis and as a photochemical in the production of polymers. It has also been used as a fluorescent indicator in spectroscopy and in the detection of certain biological molecules. In addition, 3,5-DMTMBP has been studied for its potential use in the treatment of certain diseases, including cancer and Alzheimer's disease.
Wissenschaftliche Forschungsanwendungen
Photophore Applications in Biochemistry
The photophore properties of benzophenone derivatives, including those similar to 3,5-Dimethyl-3'-thiomorpholinomethyl benzophenone, are leveraged in bioorganic chemistry and materials science for their unique photochemical behaviors. These compounds, upon UV light excitation, form biradicaloid triplet states that can abstract hydrogen atoms from C-H bonds, facilitating covalent C-C bond formation. This mechanism is used in identifying molecular targets, proteome profiling, bioconjugation, and site-directed modification of biopolymers, showcasing the chemical's potential in elucidating biological interactions and material science applications (G. Dormán, Hiroyuki Nakamura, A. Pulsipher, G. Prestwich, 2016).
Environmental and Biological Impacts
Research into benzophenone-3 (BP-3), a structurally related compound, shows its widespread use in sunscreen and cosmetic products and its resultant environmental and biological impacts. Studies have demonstrated BP-3's ability to cause oxidative stress in rat thymocytes, suggesting potential cytotoxicity mechanisms linked to increased intracellular Zn2+ levels. These findings indicate the environmental persistence and biological effects of benzophenone derivatives, underscoring the need for evaluating their safety and environmental impact (Hidekazu Utsunomiya et al., 2019).
Antitumor Activity
Novel benzophenone derivatives, including those with structural motifs akin to 3,5-Dimethyl-3'-thiomorpholinomethyl benzophenone, have been synthesized and evaluated for their antitumor properties. Specifically, morpholino and thiomorpholino benzophenones have shown potent cytotoxic activity against various cancer cell lines, highlighting the potential of these compounds in developing new anticancer therapies (E. Kumazawa et al., 1997).
Photoinitiation in Polymerization
Benzophenone derivatives play a crucial role as photoinitiators in polymerization processes, with their reactivity influenced by substituents that affect their excited state processes. This application is vital in material science, where precise control over polymerization is required for developing advanced materials with specific properties (J. Fouassier et al., 1995).
Eigenschaften
IUPAC Name |
(3,5-dimethylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NOS/c1-15-10-16(2)12-19(11-15)20(22)18-5-3-4-17(13-18)14-21-6-8-23-9-7-21/h3-5,10-13H,6-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTYUYOBXZIRIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643375 | |
| Record name | (3,5-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898763-25-2 | |
| Record name | (3,5-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



